molecular formula C22H24BrN5O2 B15155373 [1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone

[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B15155373
M. Wt: 470.4 g/mol
InChI Key: WVCDPKKQYUWKKF-UHFFFAOYSA-N
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Description

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-ethoxyphenyl)piperazine is a complex organic compound that features a combination of triazole and piperazine moieties. These structural motifs are often found in pharmaceuticals and agrochemicals due to their diverse biological activities and ability to modulate pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-ethoxyphenyl)piperazine typically involves a multi-step process. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the bromophenyl and ethoxyphenyl groups. The final step involves the formation of the piperazine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-ethoxyphenyl)piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets. The triazole and piperazine moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine
  • 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methoxyphenyl)piperazine

Uniqueness

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-ethoxyphenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds .

Properties

Molecular Formula

C22H24BrN5O2

Molecular Weight

470.4 g/mol

IUPAC Name

[1-(4-bromophenyl)-5-methyltriazol-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H24BrN5O2/c1-3-30-20-7-5-4-6-19(20)26-12-14-27(15-13-26)22(29)21-16(2)28(25-24-21)18-10-8-17(23)9-11-18/h4-11H,3,12-15H2,1-2H3

InChI Key

WVCDPKKQYUWKKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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